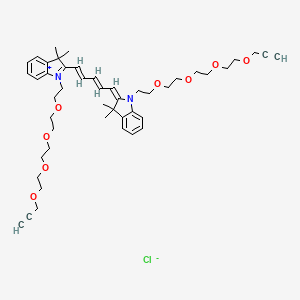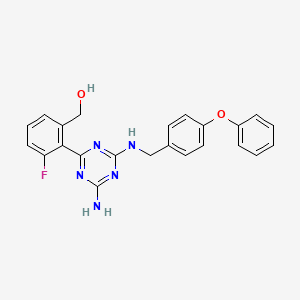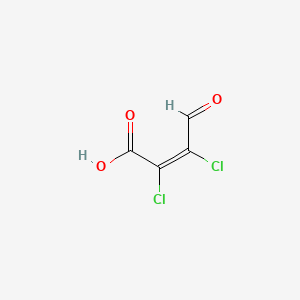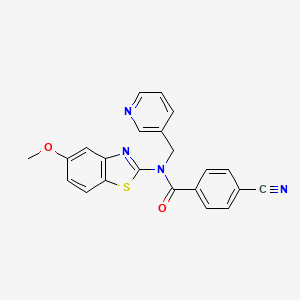
N,N'-bis-(propargyl-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Wissenschaftliche Forschungsanwendungen
1. Drug Delivery and Anticancer Effect Enhancement
N,N'-bis-(propargyl-PEG4)-Cy5 and related compounds have been explored for their potential in drug delivery, particularly for enhancing the solubility and cytotoxicity of anticancer drugs. For instance, a study by Khandare et al. (2006) discussed the use of a similar compound, bis(PEG) polymer, in conjugation with paclitaxel, an anticancer drug. This conjugation significantly increased the drug's cytotoxicity, indicating the potential of such compounds in cancer therapy.
2. Synthesis and Characterization of Complex Polymers
Compounds like N,N'-bis-(propargyl-PEG4)-Cy5 have been utilized in the synthesis and characterization of complex polymers. For example, Barrio et al. (2009) synthesized photoaddressable linear−dendritic diblock copolymers composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. Such studies highlight the versatility of PEG-based compounds in creating advanced materials with potential applications in various fields.
3. Biomedical Applications and Protein Cross-Linking
In the biomedical field, similar PEG-based compounds have been used for protein cross-linking and as therapeutic agents. Manjula et al. (2000) discussed the use of Bis(maleidophenyl)-PEG2000 for intramolecular cross-linking of hemoglobin, which holds promise for the development of new low O2 affinity hemoglobin-based therapeutics.
4. Catalysis in Chemical Synthesis
PEG-based compounds also play a role in catalysis. For instance, Kordnezhadian et al. (2020) used a polyethylene glycol-bonded ionic liquid as a catalyst for synthesizing bis(pyrazolyl)methanes, demonstrating the utility of these compounds in facilitating chemical reactions.
5. Nanoparticle Stabilization and Drug Delivery
Further, PEG-based compounds have been used in stabilizing nanoparticles for drug delivery. Stewart et al. (2010) designed PEG-based ligands with multidentate anchoring groups for colloidal stability of semiconductor quantum dots and gold nanoparticles, highlighting their potential in nanomedicine.
Eigenschaften
Produktname |
N,N'-bis-(propargyl-PEG4)-Cy5 |
|---|---|
Molekularformel |
C47H63ClN2O8 |
Molekulargewicht |
819.48 |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N,N'-bis-(propargyl-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)



